molecular formula C11H12N2S B7783061 4,6-dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile

4,6-dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile

Cat. No.: B7783061
M. Wt: 204.29 g/mol
InChI Key: DTAKRPFXUUWVDI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with methyl, prop-2-enyl, and sulfanyl groups, as well as a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with an appropriate alkylating agent under controlled conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing the output.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The prop-2-enyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carbonitrile group can interact with nucleophilic sites in enzymes, leading to enzyme inhibition. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile is unique due to the presence of the prop-2-enyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

4,6-dimethyl-5-prop-2-enyl-2-sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-4-5-9-7(2)10(6-12)11(14)13-8(9)3/h4H,1,5H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKRPFXUUWVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1C#N)S)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=C1C#N)S)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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